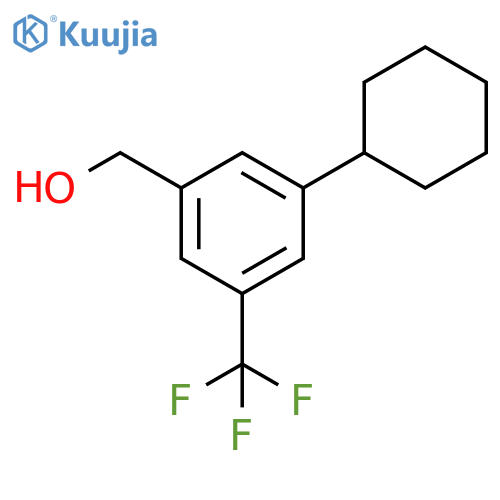Cas no 2375270-55-4 (3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol)

2375270-55-4 structure
商品名:3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol
CAS番号:2375270-55-4
MF:C14H17F3O
メガワット:258.279394865036
CID:5378402
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 化学的及び物理的性質
名前と識別子
-
- 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol
-
- インチ: 1S/C14H17F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2
- InChIKey: AHYKNEJEYUHKAN-UHFFFAOYSA-N
- ほほえんだ: C1(CO)=CC(C(F)(F)F)=CC(C2CCCCC2)=C1
じっけんとくせい
- 密度みつど: 1.184±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 308.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.16±0.10(Predicted)
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7440952-0.25g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 0.25g |
$905.0 | 2025-03-11 | |
| 1PlusChem | 1P028IWM-10g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 10g |
$9785.00 | 2023-12-18 | |
| Aaron | AR028J4Y-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 2.5g |
$4955.00 | 2023-12-15 | |
| 1PlusChem | 1P028IWM-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 2.5g |
$4493.00 | 2024-05-23 | |
| Aaron | AR028J4Y-250mg |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 250mg |
$1270.00 | 2025-02-16 | |
| Aaron | AR028J4Y-5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95% | 5g |
$7318.00 | 2023-12-15 | |
| Enamine | EN300-7440952-10.0g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 10.0g |
$7866.0 | 2025-03-11 | |
| Enamine | EN300-7440952-2.5g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 2.5g |
$3585.0 | 2025-03-11 | |
| Enamine | EN300-7440952-5.0g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 5.0g |
$5304.0 | 2025-03-11 | |
| Enamine | EN300-7440952-0.05g |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol |
2375270-55-4 | 95.0% | 0.05g |
$484.0 | 2025-03-11 |
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
2375270-55-4 (3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
